molecular formula C25H21N3O3S B1140515 Tetramethylrhodamine isothiocyanate CAS No. 107347-53-5

Tetramethylrhodamine isothiocyanate

Cat. No. B1140515
M. Wt: 443.52
InChI Key:
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Description

Tetramethylrhodamine isothiocyanate (TRITC) is an amine-reactive derivative of rhodamine. It is used as a fluorescent label for antibodies and other probes . It consists of a base tetramethylrhodamine molecule functionalized with an isothiocyanate reactive group . TRITC is a red-fluorescing marker and can be tracked through fluorescence microscopy .


Synthesis Analysis

TRITC is commonly conjugated to antibodies and proteins for cellular imaging applications . It forms a lipophilic cation in acidic pH and a hydrophilic zwitterion around neutral pH . The isothiocyanate group reacts with nucleophilic substituents (e.g., amino, hydroxyl, thiol) of biomolecules, providing the means of attaching a fluorescent label .


Molecular Structure Analysis

TRITC consists of a base tetramethylrhodamine molecule functionalized with an isothiocyanate reactive group at one of two hydrogen atoms on the bottom ring of the structure . It forms a lipophilic cation in acidic pH and a hydrophilic zwitterion around neutral pH .


Chemical Reactions Analysis

The amine-reactive TRITC can be used to create bright red-orange fluorescent bioconjugates with excitation/emission maxima ∼555/580 nm . The isothiocyanate group reacts with nucleophilic substituents (e.g., amino, hydroxyl, thiol) of biomolecules, providing the means of attaching a fluorescent label .


Physical And Chemical Properties Analysis

TRITC is soluble in water, ethanol, and acetone . It has maximum absorption and emission wavelengths of 540-546 nm in methanol . TRITC dissolves completely in DMSO at a rapid rate .

Scientific Research Applications

  • Immunochemical Applications : TMR isomers R and G are used in microbiological and immunochemical procedures. Isomer R has been found more efficacious than G in immunochemical work, making it valuable for understanding fluorescent staining and immunochemical activities of these reagents (Kramer, Klapper, & Miller, 1968).

  • Cellular Studies : TMR-labeled alpha-actinin has been incorporated into living fibroblast cells, demonstrating its utility in studying dynamic properties of proteins and structures in mammalian cells (Feramisco, 1979).

  • Single-Molecule Measurements : The optical behavior of TMR dimers has been investigated at the single-molecule level, demonstrating its application in understanding exciton dynamics in multichromophoric systems (Hernando et al., 2003).

  • Development of Fluorescence Probes : TMR derivatives have been developed as fluorescence probes for specific applications such as real-time imaging of hypochlorous acid generation inside phagosomes (Kenmoku et al., 2007).

  • Lymphocyte Activation Studies : TMR has been used to label lymphoid cells, facilitating the early detection of cellular responses in immunology (Nairn et al., 1979).

  • Protein Conjugation : The conjugation of immunoglobulins with TMR has been studied, highlighting its role in labeling antibodies for research purposes (Bergquist & Nilsson, 1974).

Safety And Hazards

TRITC may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

TRITC has been used extensively to label protein conjugates such as phalloidins for cytoskeleton counterstaining or antibody conjugates for immunofluorescence . For brighter conjugates and higher photostability, alternatives such as Alexa Fluor 555 dye are being explored . This work presents a first step to a more challenging project devoted to the development of integrated multiscale approaches and protocols for studying optical properties of fluoroprobes embedded in biological systems and/or encapsulated in nanoparticles of technological interest .

properties

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)21-11-15(26-14-32)5-8-18(21)25(29)30/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYNJKLOYWCXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399568
Record name Tetramethylrhodamine isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethylrhodamine isothiocyanate

CAS RN

80724-20-5
Record name Tetramethylrhodamine-6-isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethylrhodamine isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAMETHYLRHODAMINE-6-ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JXE979JH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
14,500
Citations
ML Smith, TR Carski, CW Griffin - Journal of Bacteriology, 1962 - ncbi.nlm.nih.gov
The globulin fraction of horse antirabies serum was labeled at various dye-to-protein ratios ranging from 1: 10 (0.10 mg dye per mg protein) to 1: 80 (0.0125 mg dye per mg protein). The …
Number of citations: 31 www.ncbi.nlm.nih.gov
H Brismar, O Trepte, B Ulfhake - Journal of Histochemistry & …, 1995 - journals.sagepub.com
We report on the spectra and fluorescence lifetimes of four commonly used fluorophores: lissamine rhodamine (LRSC); tetramethyl rhodamine isothiocyanate (TRITC); Texas Red; and …
Number of citations: 77 journals.sagepub.com
V Sokolova, A Kovtun, R Heumann, M Epple - JBIC Journal of Biological …, 2007 - Springer
… To address this question, we used the red-fluorescing marker tetramethylrhodamine isothiocyanate (TRITC) covalently bound to bovine serum albumin (BSA) as a marker. CaP …
Number of citations: 65 link.springer.com
L Amante, A Ancona, L Forni - Journal of immunological methods, 1972 - Elsevier
… of immunoglobulins with amorphous or crystalline tetramethylrhodamine isothiocyanate (TRITC); the … with tetramethylrhodamine isothiocyanate (TRITC). The amorphous and the …
Number of citations: 88 www.sciencedirect.com
TL Barsby, SA Yarrow, JF Shepard - Stain Technology, 1984 - Taylor & Francis
… isothiocyanate (FITC) and tetramethylrhodamine isothiocyanate (TRITC). Following fusion, … ) alone or in combination with tetramethylrhodamine isothiocyanate (TRITC) or rhodamine …
Number of citations: 18 www.tandfonline.com
A Pinedo Pichilingue, A Thayyil, DF Dai… - …, 2023 - Wiley Online Library
… This is the first study that presents a full picture of the diagnostic performance of fluorescence microscopy (FM) with a tetramethylrhodamine isothiocyanate (TRITC) filter to diagnose RA …
Number of citations: 0 onlinelibrary.wiley.com
NR Bergquist, P Nilsson - Journal of Immunological Methods, 1974 - Elsevier
Dimethylsulfoxide (DMSO) dissolves tetramethylrhodamine isothiocyanate (TRITC) as well as fluorescein isothiocyanate (FITC) rapidly and completely. Furthermore, gamma globulin is …
Number of citations: 39 www.sciencedirect.com
A Thayyil, DF Dai, P Rastogi - Histopathology, 2023 - europepmc.org
… This is the first study that presents a full picture of the diagnostic performance of fluorescence microscopy (FM) with a tetramethylrhodamine isothiocyanate (TRITC) filter to diagnose RA …
Number of citations: 4 europepmc.org
DL Meadows, JS Shafer, JS Schultz - Journal of immunological methods, 1991 - Elsevier
… Tetramethylrhodamine isothiocyanate, 5,6-carboxytetramethylrhodamine succinimidyl ester (RHS), and eosin-5-isothiocyanate (EITC) were from Molecular Probes (Eugene, OR). All of …
Number of citations: 22 www.sciencedirect.com
D Kramer, H Klapper, F Miller - Spectroscopy Letters, 1968 - Taylor & Francis
… The use of tetramethylrhodamine isothiocyanate isomers R and G in microbiological and … Tetramethylrhodamine isothiocyanate (TMR) isomer R has been found to be more efficacious …
Number of citations: 8 www.tandfonline.com

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